molecular formula C10H18O B103687 2-(4-Methylcyclohexyl)prop-2-en-1-ol CAS No. 15714-13-3

2-(4-Methylcyclohexyl)prop-2-en-1-ol

Cat. No.: B103687
CAS No.: 15714-13-3
M. Wt: 154.25 g/mol
InChI Key: RYBQTIMCBUUSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylcyclohexyl)prop-2-en-1-ol is a monoterpenoid alcohol characterized by a cyclohexyl ring substituted with a methyl group at the 4-position and a propenol (allylic alcohol) moiety. It has been identified as a constituent of essential oils, such as those derived from Pinus densiflora (Korean red pine), where it contributes to antimicrobial properties . The compound’s structure combines a rigid cyclohexyl framework with a reactive allylic alcohol group, making it a subject of interest in organic synthesis and pharmacological studies.

Properties

CAS No.

15714-13-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(4-methylcyclohexyl)prop-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3

InChI Key

RYBQTIMCBUUSQQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=C)CO

Canonical SMILES

CC1CCC(CC1)C(=C)CO

Synonyms

(1α,4α)-p-Menth-8(10)-en-9-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Methylcyclohexyl)prop-2-en-1-ol with five analogs, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Notable Properties/Activities
This compound 4-Methylcyclohexyl, allylic alcohol C₁₀H₁₈O Cyclohexane, propenol Antimicrobial activity in PDEO
α-Terpineol (2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol) Cyclohexene ring, tertiary alcohol C₁₀H₁₈O Cyclohexene, tertiary alcohol Fragrance agent; mild antibacterial
2-((1S,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)prop-2-en-1-ol Benzyl ether at C2, stereospecific C₁₇H₂₂O₂ Benzyl ether, allylic alcohol Enhanced antimicrobial activity vs. parent compound
1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol Aromatic ring (methoxy, methyl) C₁₁H₁₄O₂ Phenol, propenol Synthetic intermediate; limited bioactivity
2-(2,2,4,4-Tetramethylcyclohexyl)prop-2-en-1-ol Tetramethylcyclohexyl group C₁₃H₂₂O Sterically hindered cyclohexane Potential surfactant; uncharacterized bioactivity

Structural and Functional Differences

  • Cyclohexane vs. This difference may influence volatility and solubility, though direct data are unavailable.
  • Allylic Alcohol vs.
  • Substituent Effects : The benzyl ether derivative (compound 10 in ) exhibits superior antimicrobial activity compared to the parent compound, likely due to increased lipophilicity and membrane penetration . In contrast, the aromatic analog () lacks significant bioactivity, suggesting cyclohexyl frameworks are critical for target engagement.

Physicochemical Properties

  • Solubility and Stability : The allylic alcohol group in this compound may confer higher water solubility compared to α-Terpineol’s tertiary alcohol, but empirical data are lacking. Steric hindrance in the tetramethylcyclohexyl analog () likely reduces solubility and reactivity .
  • Thermal Properties : α-Terpineol’s boiling point (219°C) is well-documented due to its industrial use, whereas the target compound’s boiling point remains uncharacterized .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylcyclohexyl)prop-2-en-1-ol
Reactant of Route 2
2-(4-Methylcyclohexyl)prop-2-en-1-ol

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